molecular formula C20H28N2O3 B5473064 1-acetyl-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)piperidine-4-carboxamide

1-acetyl-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)piperidine-4-carboxamide

Cat. No.: B5473064
M. Wt: 344.4 g/mol
InChI Key: LVMQUYTXTJZIFZ-UHFFFAOYSA-N
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Description

The compound “1-acetyl-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs, and a chromen ring, which is a key structure in coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the chromen ring, followed by various functional group interconversions . Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), a chromen ring (a fused six-membered and five-membered ring containing an oxygen atom), and various functional groups including an acetyl group and a carboxamide group .

Properties

IUPAC Name

1-acetyl-N-(2,2,7-trimethyl-3,4-dihydrochromen-4-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-13-5-6-16-17(12-20(3,4)25-18(16)11-13)21-19(24)15-7-9-22(10-8-15)14(2)23/h5-6,11,15,17H,7-10,12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMQUYTXTJZIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(O2)(C)C)NC(=O)C3CCN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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